4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a dioxaborolane ring, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dioxaborolane ring. This can be achieved through the reaction of pinacol with boronic acid derivatives under specific conditions. The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the sulfonamide formation, which can be accomplished by reacting the intermediate with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl and sulfonamide groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can act as a Lewis acid, facilitating various catalytic processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Uniqueness
Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H21BF3NO4S |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H21BF3NO4S/c1-17(2)18(3,4)28-20(27-17)14-8-10-16(11-9-14)29(25,26)24-15-7-5-6-13(12-15)19(21,22)23/h5-12,24H,1-4H3 |
InChI Key |
VFDCJOIIHJVKJZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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